Cas no 593-54-4 (Phosphine, methyl-(6CI,7CI,8CI,9CI))

593-54-4 structure
Nome del prodotto:Phosphine, methyl-(6CI,7CI,8CI,9CI)
Phosphine, methyl-(6CI,7CI,8CI,9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phosphine, methyl-(6CI,7CI,8CI,9CI)
- methylphosphane
- Methylphosphin
- CH3PH2
- Methylphosphine
- InChI=1/CH5P/c1-2/h2H2,1H
- SAWKFRBJGLMMES-UHFFFAOYSA-N
- Phosphine, methyl-
- phosphonium methylide
- DTXSID00208029
- Q10329188
- AKOS006279376
- CHEBI:35887
- 593-54-4
- MePH2
- PMeH2
-
- Inchi: InChI=1S/CH5P/c1-2/h2H2,1H3
- Chiave InChI: SAWKFRBJGLMMES-UHFFFAOYSA-N
- Sorrisi: CP
Proprietà calcolate
- Massa esatta: 48.01295
- Massa monoisotopica: 48.013
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 2
- Conta legami ruotabili: 0
- Complessità: 2
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.1
- Superficie polare topologica: 0A^2
Proprietà sperimentali
- Punto di ebollizione: -16°C
- PSA: 0
- LogP: 0.49130
Phosphine, methyl-(6CI,7CI,8CI,9CI) Letteratura correlata
-
1. Phosphine–borane derivatives. Part III. A proton magnetic resonance spectroscopic study of methyl- and silyl-phosphine with [1H6]- and [2H6]-diboraneJ. Davis,J. E. Drake,N. Goddard J. Chem. Soc. A 1970 2962
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Robert Noble-Eddy,Sarah L. Masters (née Hinchley),David W. H. Rankin,Derek A. Wann,Brahim Khater,Jean-Claude Guillemin Dalton Trans. 2008 5041
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3. Preparation and properties of the methylsilylphosphinesK. D. Crosbie,C. Glidewell,G. M. Sheldrick J. Chem. Soc. A 1969 1861
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4. Optically active asymmetric di(tertiary phosphines). Crystal and molecular structure of [SP-4-3-(S P,S?)]-{1-[(2-chlorophenyl)methylphosphino]-2-(dimethylphosphino)benzene-P,P?′?}{1-[1-(dimethylamino)ethyl]naphthyl-C?2,N?}palladium(II) hexafluorophosphateSwarup Chatterjee,Mark D. George,Geoffrey Salem,Anthony C. Willis PS?)]-{1-[(2-chlorophenyl)methylphosphino]-2-(dimethylphosphino)benzene-PP?′?}{1-[1-(dimethylamino)ethyl]naphthyl-C?2N?}palladium(II) hexafluorophosphate. Swarup Chatterjee Mark D. George Geoffrey Salem Anthony C. Willis J. Chem. Soc. Dalton Trans. 2001 1890
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5. Vibrational spectra of 1 : 1-adducts of phosphine, methylphosphine, dimethylphosphine, and trimethylphosphine with titanium tetrachlorideI. R. Beattie,R. Collis J. Chem. Soc. A 1969 2960
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